molecular formula C27H27N3O6 B12843719 Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B12843719
M. Wt: 489.5 g/mol
InChI Key: WTWNZHWGWMJYBN-QHCPKHFHSA-N
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Description

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its intricate structure, which includes a benzyl group, an amino acid derivative, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an amino acid derivative under basic conditions to form the carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a one-pot reaction using carbonylimidazolide in water with a nucleophile can provide an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through the formation of stable carbamate-enzyme complexes, which block the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it particularly valuable in synthetic organic chemistry and drug development .

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methylbenzoate

InChI

InChI=1S/C27H27N3O6/c1-19-12-14-22(15-13-19)26(33)36-30(17-24(28)31)25(32)23(16-20-8-4-2-5-9-20)29-27(34)35-18-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1

InChI Key

WTWNZHWGWMJYBN-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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